3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, sulfur, or oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide typically involves multiple steps, starting with the construction of the core imidazo[2,1-b]thiazole ring. One common approach is to start with a phenyl-substituted imidazo[2,1-b]thiazole derivative and then introduce the thiadiazole moiety through a series of reactions involving reagents such as hydrazine, thionyl chloride, and acyl chlorides.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up to ensure consistent quality and yield. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve the highest efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and materials.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Its ability to disrupt bacterial cell walls and inhibit enzyme activity makes it a candidate for developing new antibiotics.
Medicine
In medicine, the compound's cytotoxic properties have been studied for potential use in cancer therapy. Its ability to induce apoptosis (programmed cell death) in cancer cells makes it a promising candidate for further research.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition of their activity. The exact pathways involved depend on the biological context, but common targets include bacterial cell wall synthesis enzymes and cancer cell apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: : These compounds share the thiadiazole ring and are known for their antimicrobial properties.
Imidazo[2,1-b]thiazole derivatives: : These compounds contain the imidazo[2,1-b]thiazole core and are used in various pharmaceutical applications.
Uniqueness
What sets 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide apart from similar compounds is its specific combination of functional groups and the presence of both imidazo[2,1-b]thiazole and thiadiazole rings
Properties
IUPAC Name |
3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS2/c1-9-13(14(22)18-15-20-19-10(2)23-15)24-16-17-12(8-21(9)16)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCSVLNJZVKBDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=NN=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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